1-Adamantanecarboxylic acid, 2-(5-(p-tolyl)-3-as-triazinyl)hydrazide, hydrochloride
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Overview
Description
1-Adamantanecarboxylic acid, 2-(5-(p-tolyl)-3-as-triazinyl)hydrazide, hydrochloride is a complex organic compound that combines the unique structural features of adamantane and triazine derivatives Adamantane is a lipophilic symmetrical hydrocarbon known for its stability and rigidity, while triazine derivatives are recognized for their diverse biological activities
Preparation Methods
The synthesis of 1-adamantanecarboxylic acid, 2-(5-(p-tolyl)-3-as-triazinyl)hydrazide, hydrochloride typically involves multiple steps:
Synthesis of 1-Adamantanecarboxylic Acid: This can be achieved by reacting 1-adamantyl chloride with carbon dioxide in the presence of a base.
Formation of Triazine Derivative: The triazine ring is synthesized by reacting p-tolylamine with cyanuric chloride under controlled conditions.
Coupling Reaction: The triazine derivative is then coupled with 1-adamantanecarboxylic acid using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Hydrazide Formation: The resulting product is treated with hydrazine hydrate to form the hydrazide.
Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of automated reactors and purification systems.
Chemical Reactions Analysis
1-Adamantanecarboxylic acid, 2-(5-(p-tolyl)-3-as-triazinyl)hydrazide, hydrochloride can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted triazine derivatives.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as adamantane derivatives and triazine hydrazides.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
1-Adamantanecarboxylic acid, 2-(5-(p-tolyl)-3-as-triazinyl)hydrazide, hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting sigma receptors and exhibiting antiproliferative activity against cancer cells.
Materials Science: Its stability and rigidity make it suitable for use in the development of advanced materials, such as polymers and nanocomposites.
Biological Studies: The compound can be used as a molecular probe to study biological pathways and interactions, particularly those involving triazine derivatives.
Industrial Applications: It can be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-adamantanecarboxylic acid, 2-(5-(p-tolyl)-3-as-triazinyl)hydrazide, hydrochloride involves its interaction with specific molecular targets:
Sigma Receptors: The compound exhibits binding affinity for sigma receptors, which are involved in various cellular processes, including cell proliferation and apoptosis.
Enzyme Inhibition: It may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Molecular Pathways: The compound can modulate signaling pathways, such as those involving protein kinases and transcription factors, affecting gene expression and cellular responses.
Comparison with Similar Compounds
1-Adamantanecarboxylic acid, 2-(5-(p-tolyl)-3-as-triazinyl)hydrazide, hydrochloride can be compared with other similar compounds:
1-Adamantanecarboxylic Acid Derivatives: These compounds share the adamantane core but differ in their functional groups, leading to variations in their chemical and biological properties.
Triazine Derivatives: Compounds with triazine rings exhibit diverse biological activities, and the presence of different substituents can significantly impact their efficacy and specificity.
Similar compounds include 1-adamantanecarboxylic acid phenylamide, 1-adamantanecarboxylic acid p-tolylamide, and 1-adamantanecarboxylic acid thiazol-2-ylamide .
Properties
CAS No. |
77966-95-1 |
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Molecular Formula |
C21H26ClN5O |
Molecular Weight |
399.9 g/mol |
IUPAC Name |
N'-[5-(4-methylphenyl)-1,2,4-triazin-3-yl]adamantane-1-carbohydrazide;hydrochloride |
InChI |
InChI=1S/C21H25N5O.ClH/c1-13-2-4-17(5-3-13)18-12-22-25-20(23-18)26-24-19(27)21-9-14-6-15(10-21)8-16(7-14)11-21;/h2-5,12,14-16H,6-11H2,1H3,(H,24,27)(H,23,25,26);1H |
InChI Key |
WCTVYHFUCVMFGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=NC(=N2)NNC(=O)C34CC5CC(C3)CC(C5)C4.Cl |
Origin of Product |
United States |
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